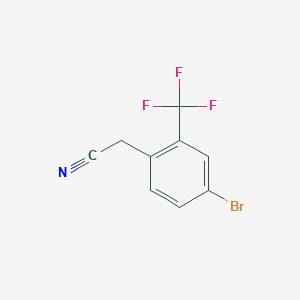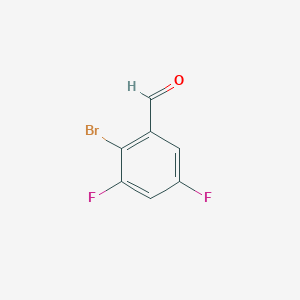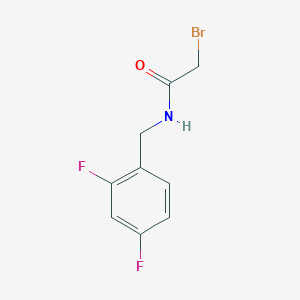
2-Bromo-n-(2,4-difluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-n-(2,4-difluorobenzyl)acetamide (2-Br-2,4-DFA) is an organic compound belonging to the class of bromoacetamides. It is a colorless, crystalline solid and has a melting point of 81-82°C. It is used in a wide range of scientific research applications, including synthesis, drug discovery, and analytical chemistry.
Scientific Research Applications
Crystal Structure and Synthesis
- Synthesis and Characterization : 2-Bromo-N-(2,4-difluorobenzyl)acetamide was synthesized with a yield of 92% through the reaction of commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine. Its structure was characterized using various methods including NMR, EI-MS, and FT-IR (Polo et al., 2019).
Applications in Synthesis of Dipeptide Analogues
- Asymmetric Nucleophilic Substitution : The compound has been utilized in the dynamic resolution of α-bromo tertiary acetamides in asymmetric nucleophilic substitution reactions. This process has facilitated the synthesis of dipeptide analogues with high stereoselectivities (Kim et al., 2005).
Antimycobacterial Applications
- Synthesis for Antimycobacterial Evaluation : Novel 2‐[3‐(4‐bromo‐2‐fluorobenzyl)‐4‐oxo‐3,4‐dihydro‐1‐phthalazinyl]acetic acid amides were synthesized from phthalic anhydride. These compounds were evaluated for their efficacy against mycobacterial species, showing promising results (Sriram et al., 2010).
Antimicrobial Activity
- Synthesis of Novel Sulphonamide Derivatives : The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles has been investigated, yielding compounds with significant antimicrobial activity (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-bromo-N-[(2,4-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-4-9(14)13-5-6-1-2-7(11)3-8(6)12/h1-3H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFASOSRYKBQJCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


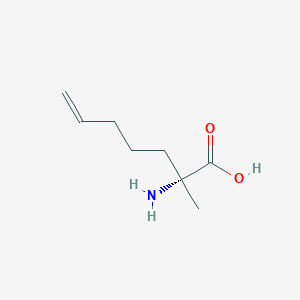

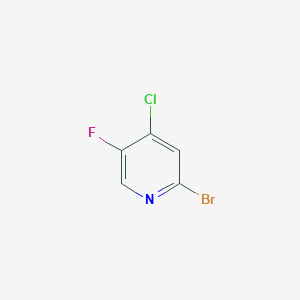
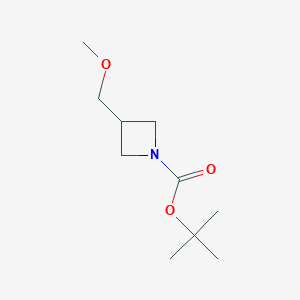



![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)
